4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine atom at the 4-position and a substituted aminomethyl group at the 2-position of the phenol ring. The aminomethyl group is linked to a 4-chloro-2-methylphenyl moiety, introducing steric and electronic effects that influence its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-[(4-chloro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWOSRPMFPOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include dichloromethane, aluminum chloride, potassium permanganate, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It is employed as a biochemical tool to study protein interactions and functions. Additionally, it has applications in organic synthesis, where it serves as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and alter their function, which is useful in proteomics research . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Analogs
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
- Structure: Bromo (2-position), chloro (4-position), and iminomethyl (6-position) substituents.
- Key Differences: Unlike the main compound, this analog lacks the aminomethyl bridge, instead forming an imine group.
- Applications : Primarily studied for crystal packing interactions (e.g., weak C–H···O and π-π stacking), relevant in materials science .
4-Bromo-2-[(E)-(4-chlorophenyl)imino]methylphenol
Methyl-Substituted Analogs
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
Multi-Halogenated and Methoxy Derivatives
2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol
- Structure : Incorporates methoxy groups at positions 2 and 5 of the phenyl ring, alongside bromo and chloro substituents.
- Properties: Methoxy groups enhance solubility in polar solvents and participate in hydrogen bonding. DFT studies reveal significant hyperpolarizability, suggesting nonlinear optical applications .
Comparative Data Table
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